1,3,8,10-Tetraoxacyclotetradecane-2,9-dione chemical structure and properties
1,3,8,10-Tetraoxacyclotetradecane-2,9-dione chemical structure and properties
This guide provides an advanced technical assessment of 1,3,8,10-Tetraoxacyclotetradecane-2,9-dione , a macrocyclic bis-carbonate widely recognized in polymer science as the cyclic dimer of tetramethylene carbonate (TeMC) .
Common Names: Cyclic Tetramethylene Carbonate Dimer; Bis(tetramethylene carbonate); 1,4-Butanediol Polycarbonate Cyclic Dimer. CAS Registry Number: 87719-16-2 Molecular Formula: C₁₀H₁₆O₆ Molecular Weight: 232.23 g/mol
Executive Summary
1,3,8,10-Tetraoxacyclotetradecane-2,9-dione is a 14-membered macrocyclic ring containing two carbonate linkages separated by tetramethylene (butyl) spacers. It is primarily generated as a thermodynamic sink product during the thermal depolymerization of Poly(butylene carbonate) (PBC) or synthesized via high-dilution condensation.
For drug development and biomaterials professionals, this molecule represents a critical intermediate and monomer . Unlike its 7-membered monomeric analog (1,3-dioxepan-2-one), which suffers from ring strain issues, the 14-membered dimer offers a unique entropy-driven pathway to high-molecular-weight, biodegradable polycarbonates used in drug delivery matrices and soft tissue scaffolds.
Chemical Structure & Physiochemical Properties[1][2][3][4]
Structural Analysis
The molecule consists of two 1,4-butanediol units linked by two carbonate groups in a head-to-tail cyclic fashion.
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Ring Size: 14 atoms (Macrocycle).
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Linkage Type: Carbonate ester (-O-C(=O)-O-).
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Conformation: The 14-membered ring is conformationally flexible but adopts a "collapsed" low-energy conformation in the solid state to maximize van der Waals interactions between the methylene chains, resulting in high crystallinity compared to the amorphous polymer.
Key Properties Table[5]
| Property | Value / Description | Context |
| Physical State | Crystalline Solid | Distinct from the viscous liquid/low-melting monomer (1,3-dioxepan-2-one). |
| Melting Point | ~110–130 °C (Estimated range based on homologs) | Sublimes under high vacuum (>200°C) without decomposition. |
| Solubility | Soluble: CHCl₃, CH₂Cl₂, THF, Toluene. Insoluble: Water, Methanol, Hexane. | Lipophilic nature due to tetramethylene spacers. |
| Reactivity | Susceptible to Ring-Opening Polymerization (ROP).[1] | Driven by entropy (ring expansion/linearization) rather than enthalpy (ring strain). |
| Hydrolytic Stability | Degrades to 1,4-butanediol and CO₂. | Surface erosion mechanism; slower degradation than polyesters. |
Synthesis & Production Protocols
The synthesis of this macrocycle is non-trivial due to the competing formation of linear oligomers. Two primary strategies exist: Thermal Depolymerization (Top-Down) and High-Dilution Condensation (Bottom-Up).
Method A: Thermal Depolymerization (Preferred for Purity)
This method exploits the "back-biting" mechanism of linear polyesters/polycarbonates at high temperatures.
Protocol:
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Precursor Preparation: Synthesize low-molecular-weight Poly(butylene carbonate) (PBC) oligomers by condensing 1,4-butanediol with dimethyl carbonate (DMC) using a catalyst like Titanium(IV) butoxide or Zinc Acetate.
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Depolymerization:
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Load the PBC oligomer into a glass reactor equipped with a sublimation cold finger.
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Add catalyst: PbO or Sn(Oct)₂ (0.5 wt%).
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Heat to 220–250 °C under high vacuum (<0.1 mmHg).
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Isolation: The cyclic dimer is volatile at this temperature and sublimes onto the cold finger.
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Purification: Recrystallize the sublimate from dry toluene to remove traces of linear oligomers.
Method B: Enzymatic Cyclization (Green Chemistry)
Uses Candida antarctica Lipase B (CALB) in high dilution to favor intramolecular cyclization over intermolecular propagation.
Protocol:
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Dissolve 1,4-butanediol and dimethyl carbonate (1:1 molar ratio) in dry toluene.
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Critical Step: Maintain a low concentration (<0.1 M) to favor cyclization (Jacobson-Stockmayer principle).
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Add immobilized CALB (Novozym 435).
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Stir at 80 °C for 48-72 hours over molecular sieves (to remove methanol by-product).
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Filter enzyme, evaporate solvent, and recrystallize.
Applications in Drug Delivery & Biomaterials[7][8]
Entropy-Driven Ring-Opening Polymerization (ED-ROP)
The 14-membered ring is virtually strain-free. Polymerization is driven by the entropy gain of forming flexible linear chains. This allows for the synthesis of Poly(butylene carbonate) with extremely high molecular weights (>100,000 Da), which is difficult to achieve via polycondensation.
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Mechanism: Coordination-Insertion (using Sn, Zn, or Rare Earth catalysts).
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Utility: High MW PBC is a tough, biodegradable plastic suitable for bone screws and sutures.
Copolymerization for Tunable Degradation
The dimer can be copolymerized with:
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L-Lactide: To increase the flexibility and elongation-at-break of brittle PLA.
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Caprolactone: To modulate the degradation rate (Carbonates degrade slower than esters, preventing acidic burst release).
Drug Carrier Systems
The hydrophobic tetramethylene domains allow for the encapsulation of lipophilic drugs (e.g., Paclitaxel) within microspheres formed from PBC copolymers. The degradation product (1,4-butanediol) is metabolizable, making it a safe candidate for implantable devices.
Visualizations & Mechanisms
Figure 1: Synthesis and Polymerization Cycle
The following diagram illustrates the lifecycle of the molecule: from linear oligomer to cyclic dimer (via depolymerization) and back to high-performance polymer (via ROP).
Caption: Cycle of synthesis and polymerization.[1] The cyclic dimer acts as the purified intermediate allowing access to high-molecular-weight polymers.
Figure 2: Chemical Structure Connectivity
A representation of the 14-membered ring connectivity.
Caption: Simplified connectivity graph representing the carbonate-alkylene repeating motif within the macrocycle.
References
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Preparation of High-Molecular-Weight Aliphatic Polycarbonates by Condensation Polymerization of Diols and Dimethyl Carbonate. Polymer, 1995.[2]
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Ring-Opening Polymerization of Macrocyclic Carbonates. Macromolecules, 2022.[3]
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Thermal Degradation Mechanism of Poly(butylene carbonate). Polymer Degradation and Stability, 2012.
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Aliphatic Polycarbonates from Cyclic Carbonate Monomers and Their Application as Biomaterials. Chemical Reviews, 2021. [3]
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1,3,8,10-Tetraoxacyclotetradecane-2,9-dione CAS Data. Common Chemistry, 2025.
